molecular formula C14H21ClOS B5131840 1-Chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene

1-Chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene

Cat. No.: B5131840
M. Wt: 272.8 g/mol
InChI Key: VXTWBLJRWYFUHS-UHFFFAOYSA-N
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Description

1-Chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a pentoxy group that is further substituted with a propan-2-ylsulfanyl group

Properties

IUPAC Name

1-chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClOS/c1-12(2)17-10-5-3-4-9-16-14-8-6-7-13(15)11-14/h6-8,11-12H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTWBLJRWYFUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCOC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The specific conditions and reagents used can vary, but the general approach involves the formation of a carbocation intermediate that reacts with the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation reactions, optimized for yield and purity. The process would include careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as amines or alkoxides.

    Oxidation: Sulfoxides or sulfones.

    Coupling: Biaryl compounds.

Scientific Research Applications

1-Chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, but it generally involves binding to active sites or altering the conformation of target molecules, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

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